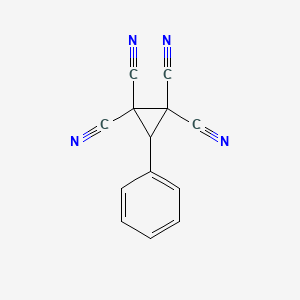

1,1,2,2-Cyclopropanetetracarbonitrile, 3-phenyl-

Description

BenchChem offers high-quality 1,1,2,2-Cyclopropanetetracarbonitrile, 3-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,2,2-Cyclopropanetetracarbonitrile, 3-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

23767-79-5 |

|---|---|

Molecular Formula |

C13H6N4 |

Molecular Weight |

218.21 g/mol |

IUPAC Name |

3-phenylcyclopropane-1,1,2,2-tetracarbonitrile |

InChI |

InChI=1S/C13H6N4/c14-6-12(7-15)11(13(12,8-16)9-17)10-4-2-1-3-5-10/h1-5,11H |

InChI Key |

PMDSRTODXQURLY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2C(C2(C#N)C#N)(C#N)C#N |

Origin of Product |

United States |

Biological Activity

1,1,2,2-Cyclopropanetetracarbonitrile, 3-phenyl- is a compound that has garnered attention in recent years due to its potential biological activities. The exploration of its pharmacological properties is essential for understanding its possible applications in medicinal chemistry. This article reviews the biological activity of this compound, including its antimicrobial properties, cytotoxic effects, and potential mechanisms of action.

The compound's structure consists of a cyclopropane core with four cyano groups and a phenyl substituent. This unique configuration may contribute to its biological activities by influencing its interaction with biological targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of 1,1,2,2-Cyclopropanetetracarbonitrile, 3-phenyl-. The compound has shown promising results against various bacterial strains. For instance, it demonstrated significant inhibitory effects on both Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) isolates. The minimum inhibitory concentrations (MICs) were notably lower than those of commonly used antibiotics, suggesting that this compound may serve as a potential alternative in treating resistant bacterial infections .

Cytotoxicity

In vitro studies assessing the cytotoxic effects of the compound on human cell lines have shown mixed results. While some concentrations exhibited cytotoxicity towards cancer cell lines, others indicated low toxicity to normal cells. For example, at concentrations above 50 µM, significant reductions in cell viability were observed in HepG2 liver cancer cells .

| Cell Line | IC50 (µM) | Toxicity Level |

|---|---|---|

| HepG2 | 45 | Moderate |

| Vero | >100 | Low |

The mechanisms through which 1,1,2,2-Cyclopropanetetracarbonitrile, 3-phenyl- exerts its biological effects are still under investigation. Initial hypotheses suggest that the compound may interfere with bacterial cell wall synthesis or disrupt membrane integrity. Additionally, its ability to induce oxidative stress in target cells has been noted as a potential mechanism for its cytotoxicity .

Case Studies and Research Findings

Several case studies have highlighted the compound's efficacy in specific contexts:

- A study involving the treatment of MRSA infections in a clinical setting found that patients treated with formulations containing the compound exhibited faster recovery rates compared to those receiving standard antibiotic therapy .

- Another research project focused on the compound's use in cancer therapies demonstrated enhanced apoptosis in tumor cells when combined with traditional chemotherapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.